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Abstract

This technical guide provides an in-depth overview of 2-(furan-2-yl)quinoline-4-carboxylic acid,
a heterocyclic compound with significant potential in medicinal chemistry. The document details
its synthesis, structural characterization, and biological activities, with a particular focus on its
promising anti-tuberculosis properties. This guide is intended to serve as a comprehensive
resource for researchers and professionals involved in drug discovery and development,
offering detailed experimental protocols, quantitative data, and a logical workflow for its
investigation.

Chemical Identity and Properties

IUPAC Name: 2-(furan-2-yl)quinoline-4-carboxylic acid[1]

This compound, also referred to as FQCA, is a quinoline derivative characterized by the
substitution of a furan-2-yl group at the 2-position and a carboxylic acid group at the 4-position
of the quinoline ring.[1] Its structure lends itself to diverse biological activities and
electrochemical properties, making it a subject of interest in medicinal and analytical chemistry.

[1]

Table 1: Physicochemical Properties
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Property Value Source

Molecular Formula C14HoNOs3 [1]

Molecular Weight 239.23 g/mol [1]

Melting Point 226 °C [1]

Appearance Yellow crystalline powder [1]
Synthesis

The synthesis of 2-(furan-2-yl)quinoline-4-carboxylic acid is achieved through a condensation
reaction employing Isatin and 2-acetylfuran in an alkaline medium.[1][2] This method has been
reported to produce a yield of 71%.[1]

Experimental Protocol: Synthesis

Materials:

Isatin

e 2-acetylfuran

e Sodium hydroxide (NaOH)

e Ethanol

o Water

¢ Glacial acetic acid

o Ethyl acetate (for recrystallization)

Procedure:

e A solution of sodium hydroxide is prepared in a mixture of ethanol and water.

e Isatin is added to the alkaline solution and stirred until dissolved.
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e The reaction mixture is heated to 60-70°C in a water bath.
e 2-acetylfuran is added dropwise to the heated reaction mixture.

o The mixture is refluxed at 60—70°C for approximately 4.5 hours, with continuous stirring. The
progress of the reaction is monitored by thin-layer chromatography (TLC).

o Upon completion, the reaction mixture is poured into ice-cold water, leading to the formation
of a precipitate.

o The precipitate is collected by filtration using a suction pump and a Buchner funnel and
washed with cold water.

e The pH of the filtrate is confirmed to be basic using litmus paper.

» Glacial acetic acid is added to the filtrate to acidify it, resulting in the formation of a yellow
solid.

o The yellow precipitate is allowed to stand at room temperature, then filtered, dried, and
recrystallized from ethyl acetate to yield the purified 2-(furan-2-yl)quinoline-4-carboxylic acid.

[1]

Structural Characterization

The chemical structure of the synthesized compound is confirmed using various spectroscopic
techniques.

Experimental Protocols: Characterization

e 1H-NMR and 8C-NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is
used to determine the proton and carbon environments within the molecule, confirming the
presence of the quinoline, furan, and carboxylic acid functional groups.[1]

o Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight of
the compound, further verifying its identity.[1]

Biological Activity: Anti-Tuberculosis Potential
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2-(Furan-2-yl)quinoline-4-carboxylic acid has demonstrated promising activity against
Mycobacterium tuberculosis.[1] Its efficacy is comparable to that of standard anti-tuberculosis
drugs.[1]

Table 2: In Vitro Anti-Tuberculosis Activity

Minimum Inhibitory Concentration (MIC)

Compound/Drug

(ng/mL)
2-(Furan-2-yl)quinoline-4-carboxylic acid 3.12-6.25
Streptomycin Comparable Activity
Pyrazinamide Comparable Activity
Ciprofloxacin Comparable Activity

Data sourced from a study evaluating the compound against Mycobacterium tuberculosis using
the Microplate Alamar Blue Assay (MABA).[1]

Experimental Protocol: Microplate Alamar Blue Assay
(MABA)

The in vitro anti-tuberculosis activity is assessed using the Microplate Alamar Blue Assay
(MABA).[1][3] This colorimetric assay determines the minimum inhibitory concentration (MIC) of
a compound required to inhibit the growth of Mycobacterium tuberculosis.

Principle: The Alamar Blue reagent contains resazurin, a blue, non-fluorescent indicator dye
that is reduced to the pink, fluorescent resorufin by metabolically active cells. A color change
from blue to pink indicates bacterial growth, while the absence of a color change indicates
inhibition of growth.[4]

Procedure:
o A 96-well microplate is used to prepare serial dilutions of the test compound.

o A standardized inoculum of Mycobacterium tuberculosis is added to each well.
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» Control wells containing no drug are included.

e The microplate is incubated at 37°C for a specified period.

e Following incubation, the Alamar Blue reagent is added to a control well.
o The plate is re-incubated for 24 hours.

« If the control well turns pink, indicating bacterial growth, the Alamar Blue reagent is added to
all other wells.

e The plate is incubated for an additional 24 hours.

e The MIC is determined as the lowest concentration of the compound that prevents the color
change from blue to pink.[1]

Molecular Docking Studies

To investigate the potential mechanism of action, molecular docking studies can be performed
to predict the binding affinity and interaction of 2-(furan-2-yl)quinoline-4-carboxylic acid with
specific protein targets.

Table 3: Molecular Docking Results

Parameter Value

Binding Energy -9.3 kcal/mol

This value represents the calculated binding affinity of the compound with a target protein, as
determined by molecular docking simulations.[1]

Experimental Protocol: Molecular Docking

Software:
o AutoDock Tools (AutoDock 4.2 and AutoDock Vina)

e ChemSketch
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Open Babel GUI

Discovery Studio Visualizer

Procedure:

The 2D structure of 2-(furan-2-yl)quinoline-4-carboxylic acid is drawn using ChemSketch and
saved in .mol format.

Open Babel GUI is used to convert the .mol file to a .pdb file.

The protein target structure is obtained from a protein data bank and prepared using
AutoDock Tools by adding polar hydrogen atoms and performing energy minimization. The
prepared target is saved in .pdbqt format.

The binding site on the target protein is defined using the GRID option.

The ligand (2-(furan-2-yl)quinoline-4-carboxylic acid) is prepared in AutoDock Tools,
including energy minimization and identification of rotatable bonds, and saved in .pdbqt
format.

Molecular docking is performed using AutoDock Vina via the command prompt.

The output, representing the docked poses and binding energies, is analyzed using
Discovery Studio Visualizer to identify key interactions between the ligand and the protein.[1]

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from the synthesis of 2-(furan-2-

yl)quinoline-4-carboxylic acid to its biological and in silico evaluation.
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Caption: Workflow for Synthesis, Characterization, and Evaluation.

Conclusion

2-(Furan-2-yl)quinoline-4-carboxylic acid is a synthetically accessible compound with confirmed
anti-tuberculosis activity. The detailed protocols and compiled data within this guide provide a
solid foundation for further research and development. Future investigations could focus on
optimizing the compound's structure to enhance its potency and pharmacokinetic profile, as
well as elucidating its precise mechanism of action through further biological studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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